molecular formula C13H14FNO3 B2538782 1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1215642-98-0

1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2538782
CAS No.: 1215642-98-0
M. Wt: 251.257
InChI Key: PEAZNJDTYKKTFE-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H14FNO3. It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid and ketone functional groups.

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the pyrrolidine ring provides structural stability. The carboxylic acid and ketone functional groups are involved in hydrogen bonding and electrostatic interactions, contributing to its overall activity .

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZNJDTYKKTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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